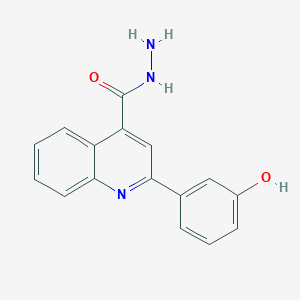
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as HQC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. HQC is a derivative of quinoline, a heterocyclic organic compound. It is a yellow crystalline powder with a molecular formula of C16H12N2O2 and a molecular weight of 264.28 g/mol. HQC is a versatile compound that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood. However, it has been proposed that 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide exerts its biological activities by interacting with various cellular targets. For example, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide can induce apoptosis in cancer cells by activating caspases, a family of proteases that play a key role in the process of programmed cell death. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its versatility. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide in lab experiments is its potential toxicity. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide. One area of interest is the development of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Several studies have shown promising results in preclinical models, and further studies are needed to determine the efficacy and safety of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide-based drugs in humans. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide. Further studies are needed to identify the cellular targets of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide and to determine the signaling pathways involved in its biological effects. Finally, studies are needed to investigate the potential applications of 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide in other fields, such as materials science and catalysis.
Synthesis Methods
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide can be synthesized through several methods. One of the most common methods is the reaction of 2-hydroxybenzaldehyde with 4-aminoquinoline in the presence of hydrazine hydrate. The resulting product is then purified by recrystallization. Other methods include the reaction of 2-hydroxybenzaldehyde with 4-chloroquinoline in the presence of hydrazine hydrate and the reaction of 2-hydroxybenzaldehyde with 4-nitroquinoline in the presence of hydrazine hydrate.
Scientific Research Applications
2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields of research. In medicine, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been shown to exhibit anticancer, antiviral, and antibacterial activities. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has also been shown to inhibit the replication of several viruses, including hepatitis B virus and human immunodeficiency virus (HIV). In addition, 2-(3-hydroxyphenyl)-4-quinolinecarbohydrazide has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(3-hydroxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-19-16(21)13-9-15(10-4-3-5-11(20)8-10)18-14-7-2-1-6-12(13)14/h1-9,20H,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAXLCKCSPXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)quinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{[benzyl(ethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6077659.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)

![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077697.png)
![2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6077701.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B6077703.png)
![3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)
![N-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6077731.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6077751.png)
![7-(cyclopropylmethyl)-2-[(5-ethyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077755.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6077770.png)